N-(4-(diethylamino)but-2-yn-1-yl)-3,3-diphenylpropanamide

Description

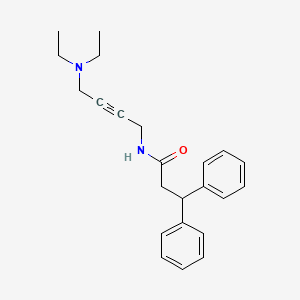

N-(4-(diethylamino)but-2-yn-1-yl)-3,3-diphenylpropanamide is a synthetic amide derivative characterized by a 3,3-diphenylpropanamide backbone substituted with a diethylamino-functionalized alkyne moiety. The diethylamino-butynyl substituent in the target compound likely enhances solubility and modulates receptor interaction compared to aromatic substituents, positioning it as a candidate for central nervous system (CNS) targeting or catalysis applications.

Properties

IUPAC Name |

N-[4-(diethylamino)but-2-ynyl]-3,3-diphenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O/c1-3-25(4-2)18-12-11-17-24-23(26)19-22(20-13-7-5-8-14-20)21-15-9-6-10-16-21/h5-10,13-16,22H,3-4,17-19H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHMAHRCIHQSQQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC#CCNC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(diethylamino)but-2-yn-1-yl)-3,3-diphenylpropanamide typically involves multi-step organic reactions. One common method includes the reaction of 4-(diethylamino)but-2-yn-1-yl bromide with 3,3-diphenylpropanamide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-(4-(diethylamino)but-2-yn-1-yl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles like halides, amines, and thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-(diethylamino)but-2-yn-1-yl)-3,3-diphenylpropanamide has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.

Biological Research: It is used in studies investigating cellular signaling pathways and receptor interactions.

Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N-(4-(diethylamino)but-2-yn-1-yl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can facilitate binding to these targets, modulating their activity and leading to various biological effects. The compound may also influence cellular pathways by altering the function of key proteins involved in signal transduction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 3,3-diphenylpropanamide core is common in compounds with diverse biological and catalytic activities. Key structural differences lie in the substituents attached to the nitrogen atom:

Notes:

- XLogP3: The target compound’s diethylamino-butynyl group likely reduces lipophilicity compared to aromatic substituents (e.g., benzothiazole, benzimidazole), enhancing aqueous solubility .

- Bioactivity: Aromatic substituents (e.g., benzothiazole) correlate with kinase or enzyme inhibition, while aliphatic amines (e.g., diethylamino) may favor neurotransmitter receptor interactions .

Pharmacological and Physicochemical Properties

- Solubility: The diethylamino-butynyl group introduces tertiary amine functionality, improving water solubility over purely aromatic analogs (e.g., XLogP3 ~4.5 vs. 5.8 for benzothiazole derivatives) .

- Catalytic Applications: Prolinamide-based rotaxanes using 3,3-diphenylpropanamide derivatives demonstrate enhanced enantioselectivity in organocatalysis , implying the target compound’s utility in asymmetric synthesis.

Key Research Findings

- Diphenylpropanamide Scaffold : The 3,3-diphenyl moiety stabilizes hydrophobic interactions in enzyme active sites (e.g., kinases, proteases) .

- Substituent Flexibility: Aliphatic amines (e.g., diethylamino) improve blood-brain barrier penetration compared to rigid heterocycles .

- Thermodynamic Stability : High molecular rigidity (from diphenyl groups) correlates with prolonged metabolic stability in vivo .

Biological Activity

N-(4-(diethylamino)but-2-yn-1-yl)-3,3-diphenylpropanamide is a synthetic organic compound characterized by its unique chemical structure, which includes a diethylamino group and a diphenylpropanamide moiety. This compound has garnered attention for its potential applications in medicinal chemistry and biological research due to its distinctive properties and biological activities.

Chemical Structure

The chemical formula for this compound is . The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The diethylamino group enhances the compound's ability to bind to specific receptors and enzymes, potentially modulating their activity. This modulation can lead to significant effects on cellular signaling pathways and physiological responses.

Pharmacological Properties

Research indicates that this compound may exhibit several pharmacological properties:

1. Anticancer Activity

Studies have suggested that this compound may possess anticancer properties. Its ability to interfere with cancer cell signaling pathways could make it a candidate for further development in cancer therapeutics.

2. Neuropharmacological Effects

The compound has been investigated for its potential effects on neurological disorders. Its interaction with neurotransmitter systems may offer insights into treatments for conditions such as depression or anxiety.

Case Studies

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines. The results indicated that the compound inhibited cell proliferation in a dose-dependent manner, suggesting its potential as an anticancer agent.

Case Study 2: Neuropharmacology

Another investigation focused on the neuropharmacological effects of this compound in animal models. The findings revealed significant alterations in behavior consistent with anxiolytic effects, supporting further exploration of its use in treating anxiety disorders.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds.

| Compound Name | Structure | Notable Activities |

|---|---|---|

| 4-(Diethylamino)but-2-ynyl acetate | Structure | Antimicrobial activity |

| N-[4-(Diethylamino)but-2-ynyl]benzenesulfonamide | Structure | Anticancer properties |

| 4-(Diethylamino)butanamide | Structure | Neuroprotective effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.